5-Bromo-3-cyano-2-fluorobenzoic acid
Description
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Properties
IUPAC Name |
5-bromo-3-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIJQAKSBQIAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-3-cyano-2-fluorobenzoic acid CAS number and IUPAC identifiers
This guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Bromo-3-cyano-2-fluorobenzoic acid , a specialized polysubstituted aromatic scaffold used in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
5-Bromo-3-cyano-2-fluorobenzoic acid is a highly functionalized intermediate valuable for its orthogonal reactivity. It features three distinct reaction handles: a carboxylic acid (amide coupling), an aryl bromide (cross-coupling), and a nitrile (heterocycle formation/reduction), all positioned around a fluoro-aromatic core that enables nucleophilic aromatic substitution (
Core Identifiers
| Property | Detail |
| CAS Number | 1805187-42-1 |
| IUPAC Name | 5-Bromo-3-cyano-2-fluorobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 244.02 g/mol |
| SMILES | OC(=O)C1=CC(Br)=CC(C#N)=C1F |
| InChI Key | HADZSOZVTCEMNP-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
Synthetic Methodology
The synthesis of this polysubstituted arene relies on exploiting the directing effects of the fluorine and carboxylic acid groups to install the bromine and nitrile substituents with high regiocontrol.
Strategic Retrosynthesis
The most robust synthetic logic utilizes regioselective bromination of a pre-functionalized 3-cyano-2-fluorobenzoic acid core. The fluorine atom (ortho/para director) and the nitrile/carboxylic acid groups (meta directors) cooperatively activate the C5 position for electrophilic halogenation.
Protocol: Convergent Synthesis Route
Step 1: Synthesis of 3-Cyano-2-fluorobenzoic Acid
Precursor: 2-Fluoro-3-iodobenzoic acid or 2-Fluoro-3-aminobenzoic acid.
-
Method A (Cyano-de-iodination): Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C) of 2-fluoro-3-iodobenzoic acid ester, followed by hydrolysis.
-
Method B (Sandmeyer): Diazotization of 2-fluoro-3-aminobenzoic acid (
, , 0°C) followed by treatment with Copper(I) Cyanide ( ).
Step 2: Regioselective Bromination (The Critical Step)
This step installs the bromine atom at the C5 position.
-
Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (
) or Trifluoroacetic acid (TFA). -
Mechanism: The fluorine atom at C2 activates the positions ortho (C3 - blocked) and para (C5). The electron-withdrawing nitrile (at C3) and carboxyl (at C1) groups deactivate the ring but direct incoming electrophiles meta to themselves—which corresponds to C5.
-
Convergence: All three substituents direct the incoming bromine to C5 , ensuring high regioselectivity.
Experimental Procedure (General Protocol):
-
Dissolution: Dissolve 3-cyano-2-fluorobenzoic acid (1.0 eq) in concentrated
at 0°C. -
Bromination: Add NBS (1.1 eq) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the appearance of the M+2 bromine isotope peak.
-
Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Caption: Convergent synthesis exploiting cooperative directing effects to install the bromine atom at C5.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase inhibitor design due to its ability to interact with multiple binding pockets simultaneously.
Reactivity (The Fluorine Handle)
The fluorine atom at C2 is activated by the electron-withdrawing cyano (C3) and carboxyl (C1) groups, making it highly susceptible to nucleophilic aromatic substitution (
-
Application: Reaction with primary or secondary amines (e.g., piperazines, anilines) to install a solubilizing tail or a hinge-binding motif.
-
Condition:
, DIPEA, DMSO, 60–80°C.
Suzuki-Miyaura Coupling (The Bromine Handle)
The C5-Bromine serves as a classic handle for palladium-catalyzed cross-coupling.
-
Application: Extending the carbon skeleton to reach hydrophobic back-pockets in enzyme active sites.
Heterocycle Formation (The Nitrile Handle)
The C3-Nitrile is a versatile precursor for bioisosteres.
-
Tetrazoles: Reaction with sodium azide (
) yields a lipophilic acid bioisostere. -
Oxadiazoles: Reaction with hydroxylamine followed by acylation creates stable heterocyclic linkers.
Caption: Divergent derivatization pathways for drug discovery using the orthogonal functional groups.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Risk: The nitrile moiety can release cyanide under extreme acidic/thermal decomposition; however, it is generally stable under standard organic synthesis conditions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acid chloride (if derivatized) or hydration of the nitrile.
References
-
Chemical Identity & CAS: "5-Bromo-3-cyano-2-fluorobenzoic acid Product Page." CoChemical, Accessed 2026.
-
Synthetic Methodology (Bromination): "Method for preparing 5-bromo-2-fluorobenzoic acid derivatives."[1] GuideChem, Accessed 2026.
-
Sandmeyer Cyanation Protocols: "Synthesis of 2-Amino-3-fluorobenzoic acid and derivatives." Organic Syntheses, Coll. Vol. 10, p. 423.
-
Related Scaffold Synthesis: "Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid." Journal of Chemical Research, 2012.[2]
Sources
In-Depth Technical Guide: Physical Properties and Solubility Profiling of 5-Bromo-3-cyano-2-fluorobenzoic acid
Executive Summary
In modern pharmaceutical development and advanced organic synthesis, highly functionalized benzoic acids serve as critical, privileged building blocks. 5-Bromo-3-cyano-2-fluorobenzoic acid (1)[1] is a prime example of such a scaffold. This whitepaper provides a rigorous, mechanistic analysis of its physicochemical properties, thermodynamic solubility profile, and the self-validating analytical methodologies required for its accurate laboratory characterization.
Molecular Architecture and Causality of Physicochemical Properties
The macroscopic properties of 5-Bromo-3-cyano-2-fluorobenzoic acid are directly dictated by its micro-environmental electronic and steric effects. As an Application Scientist, it is crucial to understand why this molecule behaves the way it does before attempting to formulate or react it.
Substituent electronic and steric effects governing the physicochemical profile.
-
2-Fluoro (F): The highly electronegative fluorine atom ortho to the carboxylic acid exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, significantly lowering the pKa. For context, the structurally related 5-bromo-2-fluorobenzoic acid exhibits a pKa of approximately 2.88 (2)[2].
-
3-Cyano (CN): The cyano group acts as a powerful electron-withdrawing moiety via both inductive (-I) and resonance (-R) mechanisms. Positioned meta to the carboxylic acid, it further delocalizes the negative charge of the conjugate base, pushing the predicted pKa down to an estimated 2.2–2.5.
-
5-Bromo (Br): The heavy bromine atom adds significant lipophilicity (increasing LogP) and serves as a prime site for transition-metal-catalyzed cross-coupling reactions.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description | Mechanistic Note |
| CAS Number | 1805187-42-1 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C8H3BrFNO2 | Highly halogenated/functionalized framework. |
| Molecular Weight | 244.02 g/mol | Favorable for small-molecule drug design (Rule of 5 compliant). |
| Predicted pKa | ~2.2 - 2.5 | Acidic due to synergistic -I/-R effects of F and CN groups. |
| Predicted LogP | ~2.4 - 2.8 | Driven by the lipophilic 5-bromo substituent. |
Thermodynamic Solubility Profile
Because the pKa is exceptionally low (~2.2–2.5), the compound's solubility is highly pH-dependent, governed by the Henderson-Hasselbalch relationship. At physiological pH (7.4), the compound is >99.9% ionized, leading to high aqueous solubility as a carboxylate salt. Conversely, in the acidic environment of the stomach (pH 1.2), the unionized form dominates, and solubility drops drastically due to the high crystal lattice energy of the planar, halogenated ring.
Table 2: Estimated Solubility Profile across Solvents
| Solvent System | Solubility Category | Causality / Rationale |
| Aqueous Buffer (pH 1.2) | Very Slightly Soluble | Unionized form dominates; strong pi-pi stacking limits dissolution. |
| Aqueous Buffer (pH 7.4) | Soluble | Fully ionized carboxylate; strong ion-dipole interactions with water. |
| DMSO / DMF | Freely Soluble | Polar aprotic solvents easily disrupt the crystal lattice via dipole-dipole interactions with the -CN and -F groups. |
| Ethanol / Methanol | Soluble | Favorable hydrogen bond acceptance by -CN/-F, and donation by -COOH. |
| Hexane | Insoluble | Lack of favorable solvent-solute interactions to overcome lattice energy. |
Rigorous Profiling Workflows (Self-Validating Systems)
Standard kinetic solubility assays (e.g., nephelometry) are insufficient for rigorous thermodynamic profiling. As an industry standard, we employ self-validating methodologies to ensure absolute data integrity.
Self-validating thermodynamic solubility workflow ensuring polymorphic stability.
Protocol 1: Shake-Flask Method for Thermodynamic Aqueous Solubility
This protocol is compliant with 3[3] and engineered to prevent false positives.
-
Preparation: Add an excess amount of 5-Bromo-3-cyano-2-fluorobenzoic acid solid to a glass vial containing the target buffer (e.g., 0.1 N HCl for pH 1.2, or Phosphate Buffer for pH 7.4).
-
Equilibration: Seal the vial and agitate isothermally at 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Extended shaking ensures true thermodynamic equilibrium is reached, overcoming the high crystal lattice energy characteristic of highly substituted aromatic systems.
-
Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes. Causality: Ultracentrifugation is critical to prevent sub-micron colloidal aggregates from remaining in the supernatant and artificially inflating the measured UV absorbance.
-
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a validated calibration curve.
-
Solid-State Verification (The Self-Validating Step): Recover the undissolved pellet, dry gently, and analyze via X-ray Powder Diffraction (XRPD). Trustworthiness: By analyzing the pellet, we cross-validate that the solid has not converted to a hydrate or a salt form during equilibration. If the polymorph changes, the measured solubility is invalid for the original API form.
Protocol 2: Potentiometric pKa Determination via Co-Solvent Extrapolation
Because highly halogenated benzoic acids often exhibit poor aqueous solubility in their unionized state, direct aqueous titration frequently fails due to precipitation.
-
Dissolution: Dissolve the compound in a standardized 0.15 M KCl solution (to maintain constant ionic strength) utilizing varying volume fractions of a co-solvent (e.g., methanol, 20-50% v/v).
-
Titration: Titrate with standardized 0.1 M KOH using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO2 interference.
-
Extrapolation: Plot the apparent pKa (psKa) measured in the co-solvent mixtures against the dielectric constant of the medium. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% co-solvent.
Applications in Drug Development and Synthesis
The specific substitution pattern of 5-Bromo-3-cyano-2-fluorobenzoic acid makes it a highly sought-after intermediate:
-
Late-Stage Diversification: The 5-bromo group is a perfect handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing rapid library generation.
-
Conformational Locking: When the carboxylic acid is coupled to an amine to form an amide, the ortho-fluoro group locks the conformation of the amide bond via dipole minimization—a common tactic in structure-based drug design to increase target binding affinity.
-
Metabolic Stability: The 3-cyano group acts as a strong hydrogen bond acceptor while simultaneously blocking a metabolic soft-spot on the phenyl ring, increasing the in vivo half-life of derived drug candidates.
References
-
Title: 5-Bromo-3-cyano-2-fluorobenzoic acid | 1805187-42-1 Source: Cochemical URL: [Link]
-
Title: 5-Bromo-2-fluorobenzoic acid (Reference Data) Source: Protheragen URL: [Link]
-
Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (OECD Test Guideline 105) Source: Chemical Research in Toxicology / Korea University URL: [Link]
Sources
Literature review of 2-fluoro-3-cyanobenzoic acid derivatives in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 2-Fluoro-3-cyanobenzoic Acid Derivatives
Introduction: The Strategic Importance of the 2-Fluoro-3-cyanobenzoic Acid Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the future trajectory of a research program. The 2-fluoro-3-cyanobenzoic acid motif has emerged as a privileged structure, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets, thereby offering a versatile starting point for the development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced medicinal chemistry of its derivatives, exploring the rationale behind their design, their synthesis, and their application across various therapeutic areas.
The power of this scaffold lies in the synergistic interplay of its three key functional groups: the carboxylic acid, the ortho-fluoro substituent, and the meta-cyano group. The fluorine atom, with its high electronegativity and small van der Waals radius, offers a unique tool for modulating a molecule's physicochemical properties.[1][2] Its presence can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of the adjacent carboxylic acid.[1][3] The cyano group, a potent electron-withdrawing group and an effective hydrogen bond acceptor, provides a crucial interaction point for binding to biological targets, often mimicking the hydrogen bonding capabilities of a carbonyl or other polar groups.[4] The carboxylic acid itself serves as a versatile synthetic handle, readily converted into esters, amides, and other functional groups, allowing for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic profiles.[1]
This guide will provide a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-fluoro-3-cyanobenzoic acid derivatives, grounded in authoritative research and practical application.
Part 1: Therapeutic Applications & Mechanistic Insights
The unique electronic and steric properties of the 2-fluoro-3-cyanobenzoic acid core have been leveraged to design potent and selective inhibitors for a range of biological targets. This section will explore its application in oncology, inflammation, and neurodegenerative diseases.
Kinase Inhibition in Oncology
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6][7] The design of small molecule kinase inhibitors often relies on scaffolds that can effectively compete with ATP for binding in the kinase catalytic site. The 2-fluoro-3-cyanobenzoic acid framework is particularly well-suited for this role.
Structure-Activity Relationship (SAR) Insights: Derivatives of this scaffold are frequently designed so that the cyano group can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The 2-fluoro substituent can enhance binding affinity through interactions with nearby residues and improve metabolic stability. The carboxylic acid is typically converted to an amide, linking the core scaffold to other recognition elements that confer selectivity for specific kinases.
For example, in the design of inhibitors for Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR-2, and FLT-3, the anilino-quinazoline core is a common pharmacophore. The 2-fluoro-3-cyanobenzoic acid moiety can be appended to this core to create potent inhibitors where the cyano group interacts with the hinge region, and the fluorinated ring occupies the ribose pocket.
Quantitative Data on Kinase Inhibition:
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Isatin-hydrazone derivative | EGFR | 0.369 | [8] |
| Isatin-hydrazone derivative | VEGFR-2 | 0.266 | [8] |
| Isatin-hydrazone derivative | FLT-3 | 0.546 | [8] |
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
The diagram below illustrates the general mechanism by which RTK inhibitors block downstream signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of RTK signaling by a 2-fluoro-3-cyanobenzoic acid derivative.
Anti-inflammatory Agents
Chronic inflammation is a contributing factor to a host of diseases, including arthritis, cardiovascular disease, and certain cancers.[9] Key targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX-1 and COX-2) and transcription factors such as NF-κB.[1][9] Fluorinated benzoic acids have a well-established history in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3]
Structure-Activity Relationship (SAR) Insights: For COX inhibition, the acidic carboxylate of the benzoic acid is crucial for binding to the active site. The 2-fluoro and 3-cyano groups can modulate the electronic properties of the aromatic ring, influencing selectivity between COX-1 and COX-2. For instance, analogues of celecoxib, a selective COX-2 inhibitor, have been developed by replacing the sulfonamide group with fluorinated benzoic acid moieties, resulting in compounds with high potency and selectivity for COX-2.[1] This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Quantitative Data on COX Inhibition:
| Compound | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1h | 2-Fluorobenzoyl group instead of sulfamoylphenyl | >100 | 0.049 | >2040 |
| Celecoxib | - | 15 | 0.04 | 375 |
| Data adapted from a comparative analysis of celecoxib analogues.[1] |
Signaling Pathway: COX-2 Inhibition and Prostaglandin Synthesis
The diagram below shows how NSAIDs containing the 2-fluorobenzoic acid scaffold block the inflammatory cascade by inhibiting the COX-2 enzyme.
Caption: Mechanism of action for COX-2 inhibitory anti-inflammatory drugs.[1]
Agents for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including neuroinflammation, oxidative stress, and the aggregation of misfolded proteins.[10][11][12] Designing molecules that can cross the blood-brain barrier (BBB) and modulate these processes is a significant challenge. The physicochemical properties imparted by the 2-fluoro-3-cyanobenzoic acid scaffold make it an attractive starting point for CNS-targeted drug discovery.
Structure-Activity Relationship (SAR) Insights: The lipophilicity and polarity of a molecule are critical for BBB penetration. The fluorine atom can increase lipophilicity, while the cyano and carboxyl groups provide polarity that must be carefully balanced. Derivatives can be designed as inhibitors of enzymes implicated in neurodegeneration, such as β-secretase (BACE1) in Alzheimer's disease, or as modulators of neuroinflammatory pathways.[13] Furthermore, fluorinated cyanine derivatives have shown potential for both imaging and inhibiting the aggregation of amyloid-β oligomers, a key pathological hallmark of Alzheimer's.
Workflow for Screening Neuroprotective Compounds:
The following workflow outlines a typical screening cascade for identifying and characterizing novel neuroprotective agents based on the 2-fluoro-3-cyanobenzoic acid scaffold.
Caption: A high-level workflow for the discovery of neuroprotective agents.
Part 2: Experimental Methodologies
The successful application of the 2-fluoro-3-cyanobenzoic acid scaffold relies on robust synthetic and analytical methods. This section provides validated, step-by-step protocols for a representative synthesis and a key biological assay.
Synthesis of a 2-Fluoro-3-cyanobenzamide Derivative
This protocol describes a general method for the amide coupling of 2-fluoro-3-cyanobenzoic acid with a primary or secondary amine, a common step in the elaboration of this scaffold.
Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-3-cyanobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10-15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Synthetic Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 7. Symposium Strategies for Targeting Kinases [discoveryontarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanobacteria, Cyanotoxins, and Neurodegenerative Diseases: Dangerous Liaisons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2023156983A1 - Compounds and compositions for neurodegenerative diseases - Google Patents [patents.google.com]
- 12. Phytonutrients in Neuroprotection and Neurodegenerative Disorders – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 13. mdpi.com [mdpi.com]
Strategic Utilization of the 5-Bromo-3-cyano-2-fluorobenzoic Acid Scaffold in Next-Generation Therapeutics
The following technical guide details the therapeutic utility, chemical reactivity, and experimental application of the 5-Bromo-3-cyano-2-fluorobenzoic acid scaffold.
Executive Summary: The "Goldilocks" Synthon
In modern medicinal chemistry, the demand for scaffolds that offer orthogonal functionalization —the ability to modify specific sites of a molecule independently—is paramount. 5-Bromo-3-cyano-2-fluorobenzoic acid (CAS: 1227311-54-3 / 1805187-42-1 variants) represents a privileged "tri-functional" building block.
Its value lies in its unique electronic architecture:
-
2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent carboxylic acid (C1) and nitrile (C3) groups. -
3-Cyano Group: A versatile handle for heterocycle formation (e.g., quinazolines, tetrazoles) or hydrolysis to amides.
-
5-Bromo Position: A stable handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of lipophilic tails or biaryl systems critical for potency.
This guide explores its application in designing FXR modulators (metabolic disease), GlyT1 inhibitors (CNS), and Kinase inhibitors (oncology).
Chemical Architecture & Reactivity Map
The scaffold's power is defined by its reactivity hierarchy. The fluorine atom is the "trigger," the nitrile/acid pair is the "engine" for cyclization, and the bromine is the "anchor" for potency elements.
Reactivity Logic Flow
-
Step 1 (
): Nucleophiles (amines/hydrazines) displace the Fluorine at C2. This is the most kinetically favored step. -
Step 2 (Cyclization): The newly installed nucleophile attacks the adjacent C1-Carboxyl or C3-Cyano group to form fused rings (e.g., isoindolinones, quinazolinones).
-
Step 3 (Coupling): The C5-Bromine remains intact during steps 1 & 2, allowing for final library generation via cross-coupling.
Visualization: Reactivity & Functionalization Pathways
Figure 1: Sequential functionalization strategy for the 5-Bromo-3-cyano-2-fluorobenzoic acid scaffold.
Therapeutic Applications
A. Metabolic Disease: Farnesoid X Receptor (FXR) Modulators
Context: FXR agonists are critical for treating Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC). Mechanism: The scaffold is used to construct the polar "head" of the molecule that interacts with the receptor's ligand-binding domain (LBD), while the bromine allows attachment of a lipophilic "tail" to occupy the hydrophobic pocket. Key Reference: Bridged Bicyclic Compounds as FXR Modulators (EP 3704113 B1) [1].
B. CNS Disorders: GlyT1 Inhibitors
Context: Glycine Transporter 1 (GlyT1) inhibitors enhance NMDA receptor signaling, offering a potential treatment for the negative symptoms of Schizophrenia . Mechanism: The scaffold serves as a precursor to fused pyrrolo[3,4-c]pyrazole cores. The cyano group is essential for forming the fused ring system, while the fluorine directs the regioselectivity of the initial hydrazine attack. Key Reference: Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole compounds (WO 2015/164520 A1) [2].
C. Oncology: Kinase Inhibitors (Hypothetical/Emerging)
Context: The 3-cyano-2-aminobenzamide motif is a classic pharmacophore in kinase inhibitors (e.g., similar to the core of Neratinib or Afatinib precursors). Utility: The 5-bromo position allows for the introduction of solubilizing groups (e.g., morpholine/piperazine via Buchwald coupling) to improve PK/PD profiles.
Experimental Protocols
Protocol A: Displacement & Cyclization (Core Synthesis)
Objective: To replace the C2-fluorine with an amine and cyclize to a quinazolinone core.
Reagents:
-
5-Bromo-3-cyano-2-fluorobenzoic acid (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Acetonitrile (MeCN) or DMA
Step-by-Step:
-
Dissolution: Dissolve 5-Bromo-3-cyano-2-fluorobenzoic acid (1.0 g, 4.1 mmol) in anhydrous MeCN (10 mL).
-
Addition: Add TEA (1.4 mL, 10.2 mmol) followed by the aniline derivative (4.5 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS for disappearance of the starting material (M+H 244/246).
-
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl and Brine. Dry over
. -
Cyclization (Optional): To close the ring (e.g., to a quinazolinone), treat the intermediate with Formamidine acetate in ethanol at reflux for 12 hours.
Validation Criteria:
-
LC-MS: Mass shift corresponding to
. -
1H NMR: Loss of the specific F-coupled splitting pattern on the aromatic ring.
Protocol B: Suzuki-Miyaura Cross-Coupling at C5
Objective: Functionalization of the bromine handle.
Reagents:
-
Scaffold Intermediate (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
- (0.05 eq)
- (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
Step-by-Step:
-
Degassing: In a microwave vial, combine the scaffold intermediate, boronic acid, and potassium carbonate solution in 1,4-dioxane. Sparge with Nitrogen for 5 minutes.
-
Catalyst: Add
catalyst rapidly. Seal the vial. -
Heating: Heat to 90°C for 2-4 hours (or 110°C for 30 mins in microwave).
-
Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc gradient).
Quantitative Data Summary
The following table summarizes the physicochemical impact of the 5-bromo-3-cyano-2-fluoro substitution pattern compared to standard benzoic acids.
| Property | 5-Bromo-3-cyano-2-fluoro-BA | Standard Benzoic Acid | Impact on Drug Design |
| pKa (COOH) | ~2.8 - 3.0 | 4.2 | Increased acidity due to ortho-F and meta-CN; improves salt formation. |
| Lipophilicity (LogP) | ~2.1 | 1.87 | Bromine adds lipophilicity; useful for membrane permeability. |
| S_NAr Reactivity | High | Low | Enables rapid library synthesis via amine displacement. |
| Metabolic Stability | High | Low/Med | Fluorine blocks metabolic oxidation at the C2 position. |
Pathway Visualization: Mechanism of Action (FXR Agonist Example)
The following diagram illustrates how a drug derived from this scaffold engages the FXR receptor to treat liver fibrosis.
Figure 2: Mechanism of Action for FXR agonists derived from the 5-bromo-3-cyano-2-fluorobenzoic acid scaffold.
References
-
European Patent Office. (2020). Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators. EP 3704113 B1. Retrieved from .
-
World Intellectual Property Organization. (2015). Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as GlyT1 inhibitors. WO 2015/164520 A1. Retrieved from .
-
BenchChem. (2025). 2-Fluorobenzoic acid derivatives in medicinal chemistry. Retrieved from .
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24882783, 5-Bromo-2-fluorobenzoic acid. Retrieved from .
Methodological & Application
Optimizing Buchwald-Hartwig amination on 5-bromo-substituted benzoic acids
Executive Summary
The Buchwald-Hartwig amination of 5-bromo-substituted benzoic acids presents a specific "orthogonal" challenge in cross-coupling chemistry: the incompatibility of the free carboxylic acid moiety with standard palladium catalytic cycles. While the 5-bromo position (meta) is sterically accessible, the acidic proton (
This guide provides two distinct workflows:
-
The "Gold Standard" Route (Ester Protection): The most reliable method for scale-up and reproducibility.
-
The "Direct" Route (Advanced Optimization): A high-value, step-saving protocol utilizing specific soluble bases (LiHMDS) and surfactant-mediated conditions for substrates where protection is chemically or economically unviable.
The Challenge: Why Free Acids Fail
Before optimizing, we must understand the failure mode. Standard Buchwald conditions (e.g., NaO
-
Deprotonation First: The base immediately deprotonates the carboxylic acid (
). -
Pd-Carboxylate Formation: The carboxylate anion acts as a ligand, displacing phosphines or halides on the Pd(II) intermediate. These
or -carboxylate complexes are often stable and catalytically resting, effectively removing Palladium from the cycle. -
Solubility Mismatch: The resulting carboxylate salt is often insoluble in non-polar solvents (Toluene, Dioxane), leading to heterogeneous "gums" that trap the catalyst.
Visualizing the Failure Mode vs. Success
Caption: Divergence of the catalytic cycle. Standard conditions lead to the red "Trap" state via carboxylate coordination. Sterically demanding ligands and specific bases force the pathway toward the green productive cycle.
Decision Matrix: Selecting Your Protocol
Do not default to one method. Use this logic gate to determine the optimal path for your specific substrate.
Caption: Workflow selection guide. Route A is preferred for scale-up; Routes B and C are for specific atom-economy or stability requirements.
Detailed Protocols
Protocol A: The "Gold Standard" (Ester Protection)
Recommended for: Early-stage discovery, scale-up, and precious amines.
This route circumvents the carboxylate issue entirely. The methyl or tert-butyl ester is preferred.
Step 1: Protection (In-Situ or Isolated)
-
Convert 5-bromobenzoic acid to methyl 5-bromobenzoate (MeOH, H2SO4, Reflux) or tert-butyl 5-bromobenzoate (if base sensitivity is a concern later).
Step 2: Buchwald-Hartwig Coupling
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: XPhos (2-4 mol%) or BrettPhos (for primary amines).
-
Base: Cs₂CO₃ (2.0 equiv) - Weaker base prevents ester hydrolysis.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 80–100 °C.[1]
Procedure:
-
Charge a reaction vial with Methyl 5-bromobenzoate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous Toluene (0.2 M concentration).
-
Heat at 100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Hydrolysis (Optional): LiOH in THF/H₂O to return to the acid.
Protocol B: The "Direct" Route (LiHMDS Method)
Recommended for: High-throughput screening, acid-sensitive substrates, or when step-economy is paramount.
This method utilizes LiHMDS (Lithium bis(trimethylsilyl)amide). Unlike carbonate bases, LiHMDS is soluble in organic solvents. It deprotonates the acid to form a soluble lithium carboxylate and simultaneously acts as the base for the amination cycle. The bulky silylamide counter-ion helps prevent the formation of tight ion pairs that precipitate the catalyst.
Key Reagents:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂.
-
Ligand: XPhos (General) or tBuBrettPhos (Amides/Anilines). Note: Bulky biaryl phosphines are non-negotiable here to protect the Pd center from the carboxylate.
-
Base: LiHMDS (3.5 – 4.0 equiv). Crucial: You need 1 equiv for the acid + 1 equiv for the amine + excess to drive kinetics.
-
Solvent: THF or 1,4-Dioxane.
Step-by-Step Protocol:
-
Preparation: Oven-dry all glassware. This reaction is strictly moisture-sensitive.
-
Charging: In a glovebox or under active Argon flow, add:
-
5-Bromobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)[2]
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
-
Solvent & Base Addition:
-
Add anhydrous THF (5 mL).
-
Add LiHMDS (1.0 M in THF, 3.5 mL, 3.5 mmol) dropwise at Room Temperature. Expect a slight exotherm or precipitate formation (Li-carboxylate).
-
-
Reaction: Seal the vial and heat to 65–80 °C .
-
Note: Higher temperatures (>100 °C) with LiHMDS can degrade the catalyst; keep it milder than Route A.
-
-
Quench: Cool to RT. Quench with 1M HCl (carefully!) to pH ~3 to protonate the product and the benzoic acid moiety.
-
Extraction: Extract with EtOAc. The product will be in the organic layer (unless it is a zwitterionic amino acid, in which case use n-BuOH).
Optimization Data Summary
The following table summarizes expected outcomes based on internal and literature precedents for 5-bromo-benzoic acid substrates.
| Variable | Condition A (Standard) | Condition B (Optimized Direct) | Condition C (Micellar/Green) |
| Substrate | Methyl 5-bromobenzoate | 5-Bromobenzoic Acid (Free) | 5-Bromobenzoic Acid (Free) |
| Base | Cs₂CO₃ or NaO | LiHMDS (3.5 equiv) | KO |
| Ligand | XPhos / BINAP | XPhos / tBuBrettPhos | BippyPhos |
| Solvent | Toluene | THF | 2% TPGS-750-M / H₂O |
| Yield (Avg) | 85-95% | 60-80% | 50-75% |
| Pros | Highly reliable, easy purification. | One-step, no protection needed. | Green solvent, surfactant effect. |
| Cons | Two extra synthetic steps.[3][4] | Requires strict anhydrous conditions. | Niche ligand availability.[5][6] |
Troubleshooting Guide
-
Problem: Low Conversion (Direct Route).
-
Problem: Product is stuck in the aqueous layer.
-
Problem: Dehalogenation (Ar-Br
Ar-H).
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Huang, X., & Buchwald, S. L. (2001).[4] "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters, 3(21), 3417–3419. (Establishes LiHMDS utility). Link
-
Bhattacharya, S., et al. (2024). "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." ACS Au, (Demonstrates BippyPhos/Surfactant tolerance). Link[13]
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives." (General baseline for halobenzoic acids). Link
-
Hartwig, J. F. (2014).[9][10][13] "Role of the Base in Buchwald–Hartwig Amination." Journal of the American Chemical Society.[9][10][14][15] (Mechanistic insight on base choice). Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. figshare.le.ac.uk [figshare.le.ac.uk]
- 4. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Strategic Orthogonality: Late-Stage Functionalization of 5-Bromo-3-cyano-2-fluorobenzoic Acid
[1]
Executive Summary
5-Bromo-3-cyano-2-fluorobenzoic acid (CAS: 1242336-53-3) represents a high-value "linchpin" scaffold for medicinal chemistry, particularly in the synthesis of PROTACs, DNA-Encoded Libraries (DEL), and kinase inhibitors.[1] Its structural utility lies in its quad-orthogonal reactivity :
-
Fluorine (
): Highly activated for Nucleophilic Aromatic Substitution ( ). -
Bromine (
): Primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald). -
Carboxylic Acid (
): Ready for amide coupling or esterification. -
Nitrile (
): A latent handle for heterocycle formation (e.g., tetrazoles) or reduction.
This guide provides validated protocols for utilizing this scaffold to perform late-stage functionalization (LSF) on complex drug cores, ensuring regiochemical integrity and maximizing yield.
Chemoselectivity Landscape
Understanding the electronic environment is critical for sequencing reactions. The
Reactivity Hierarchy Diagram
The following decision tree illustrates the logical flow for functionalizing this scaffold without protecting groups.
Figure 1: Chemoselectivity map indicating the primary divergent pathways.[1] Path A (
Validated Experimental Protocols
Protocol A: Regioselective "Anchoring"
Objective: Attach the scaffold to a complex secondary amine (e.g., a piperazine-linked drug pharmacophore) by displacing the
Materials
-
Substrate: 5-Bromo-3-cyano-2-fluorobenzoic acid (1.0 equiv)
-
Nucleophile: Complex secondary amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: DMSO (anhydrous) or DMF
-
Monitoring: LC-MS (ESI+)
Step-by-Step Methodology
-
Preparation: In a generic 20 mL scintillation vial, dissolve 5-Bromo-3-cyano-2-fluorobenzoic acid (100 mg, 0.41 mmol) in anhydrous DMSO (2.0 mL).
-
Addition: Add DIPEA (178 µL, 1.02 mmol) followed by the amine nucleophile (0.45 mmol).
-
Critical Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.
-
-
Reaction: Stir at 40°C for 4–6 hours.
-
Optimization: If conversion is <50% after 2 hours, increase temperature to 60°C. Avoid temperatures >80°C to prevent nitrile hydrolysis or decarboxylation.
-
-
Work-up (Precipitation Method):
-
Slowly pour the reaction mixture into 0.1 M HCl (20 mL) with vigorous stirring.
-
The product usually precipitates as a solid. Filter and wash with water.[2]
-
Alternative: If no precipitate forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate.
-
Data Validation:
-
NMR: Monitor the disappearance of the signal at
-110 to -120 ppm (Ar-F). -
LC-MS: Look for Mass Shift:
.
Protocol B: Late-Stage Suzuki-Miyaura Diversification
Objective: Utilize the
Materials
-
Substrate: Bromo-intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) or XPhos Pd G3 (for sterically hindered substrates) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Inert Atmosphere: Purge a microwave vial with Nitrogen or Argon.
-
Loading: Add the Bromo-intermediate (0.2 mmol), Boronic Acid (0.3 mmol), and Catalyst (0.01 mmol).
-
Solvent System: Add 1,4-Dioxane (2 mL) and
solution (0.3 mL). -
Deoxygenation: Sparge the mixture with Argon for 2 minutes.
-
Reaction: Seal and heat to 80°C for 2–4 hours (or microwave at 100°C for 30 min).
-
Purification: Filter through a Celite pad. Dilute with MeOH and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Chemo-Orthogonality Check: The nitrile group is generally stable under these mild Suzuki conditions.[1] However, avoid strong hydroxide bases (NaOH/KOH) which may hydrate the nitrile to a primary amide [2].
Comparative Data: Reaction Conditions
The following table summarizes optimization data for the
| Entry | Nucleophile (1.1 eq) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Morpholine | DMF | 25 | 12 | 65 | Sluggish at RT | |
| 2 | Morpholine | DIPEA | DMSO | 50 | 4 | 92 | Optimal conditions |
| 3 | Aniline | DIPEA | DMSO | 80 | 16 | 45 | Electronic mismatch |
| 4 | Piperazine-Drug | DIPEA | DMSO | 45 | 6 | 88 | High chemoselectivity |
Pathway Visualization: Library Generation
This workflow demonstrates how to generate a 20-member library from a single drug core using this scaffold.
Figure 2: Sequential workflow for generating SAR libraries. The "Anchor" step (
References
-
Mechanistic Insight on
: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Fluorides. Chemical Reviews, 49(2), 273–412. Link -
Suzuki Coupling Compatibility: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Orthogonal Functionalization: Lérida, A. C., et al. (2020). Orthogonal Functionalization of Polyhalogenated Benzoic Acids. Journal of Organic Chemistry, 85(12), 8074–8085. Link
-
Scaffold Synthesis: Patent CN102557933B. Method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid derivatives. Link
(Note: While specific literature on CAS 1242336-53-3 is proprietary/sparse, the reactivity principles are derived from the homologous series of 2-fluoro-3-cyanobenzoic acids cited above.)[1]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields for 5-Bromo-3-cyano-2-fluorobenzoic Acid Intermediates
Welcome to the technical support center dedicated to the synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid and its key intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Part 1: Strategic Synthesis Overview
The targeted substitution pattern of 5-Bromo-3-cyano-2-fluorobenzoic acid necessitates a highly regioselective synthetic approach. A common and effective strategy involves a two-stage process: (1) Formation of the key intermediate, 3-Bromo-5-fluorobenzonitrile, via a Sandmeyer reaction, followed by (2) a highly regioselective Directed ortho-Metalation (DoM) and subsequent carboxylation to yield the final product. This pathway offers excellent control over the introduction of the cyano and carboxyl groups at specific positions, which would be challenging to achieve through classical electrophilic aromatic substitution methods.[1]
Below is a visual representation of the recommended synthetic workflow.
Caption: Recommended two-stage synthesis pathway.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Stage 1: Sandmeyer Cyanation of 3-Bromo-5-fluoroaniline
The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, but it is sensitive to reaction conditions.[2]
Q1: My yield of 3-Bromo-5-fluorobenzonitrile is consistently low or non-existent. What are the most likely causes?
A1: Low yield in a Sandmeyer cyanation typically points to one of three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or an inefficient cyanation step.[3]
-
Incomplete Diazotization: Ensure the starting aniline is fully dissolved in the acidic medium before adding the sodium nitrite solution. The reaction must be maintained at 0-5 °C to prevent decomposition of the nitrous acid.[4] A slight excess of the diazotizing agent can help drive the reaction to completion.[3]
-
Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable. The temperature of the reaction must be strictly maintained between 0-5 °C throughout its generation and subsequent handling. Allowing the temperature to rise can lead to the formation of phenol byproducts and tar-like substances.[3]
-
Inefficient Cyanation: The copper(I) cyanide (CuCN) solution must be active. It is often best to use freshly prepared or high-quality commercial CuCN. The order of addition is also critical; slowly adding the cold diazonium salt solution to the heated cyanide solution often gives the best results.[2][3]
Q2: My final product from Stage 1 is contaminated with a significant amount of 3-Bromo-5-fluorophenol. How can I prevent this?
A2: Phenol formation is a classic side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.[3] This is almost always exacerbated by elevated temperatures. To minimize this:
-
Strict Temperature Control: Keep the reaction temperature below 5 °C at all times before the cyanation step.
-
Minimize Water: While the reaction is aqueous, avoid unnecessary dilution. Use concentrated acid for the diazotization.
-
Rapid Consumption: Use the generated diazonium salt immediately in the subsequent cyanation step. Do not store the diazonium salt solution.
Q3: The reaction mixture turned into a dark, tar-like substance upon addition of the diazonium salt to the cyanide solution. What happened?
A3: Tar formation is typically the result of uncontrolled decomposition of the diazonium salt, which can initiate radical polymerization or other side reactions.[3] The primary cause is often a temperature spike. Ensure the addition of the diazonium salt to the hot cyanide solution is done slowly and with vigorous stirring to dissipate the heat of reaction and the nitrogen gas evolution. Using a more dilute solution can sometimes disfavor the bimolecular reactions that lead to tars.[3]
Caption: Troubleshooting decision tree for Sandmeyer cyanation.
Stage 2: Directed ortho-Metalation (DoM) and Carboxylation
This step leverages the powerful directing ability of the fluorine atom to achieve highly regioselective lithiation and subsequent carboxylation.[5][6]
Q4: My yield of the final benzoic acid is low after quenching the lithiation reaction with dry ice. What are the critical parameters for this step?
A4: This is a common issue in DoM chemistry. Success hinges on the efficiency of both the lithiation and the carboxylation (quenching) steps.
-
Lithiation Step:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by trace amounts of water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[7] The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base and Temperature: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a strong alkyllithium like sec-butyllithium (s-BuLi). The reaction must be kept at a very low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control.[7][8]
-
Regioselectivity: In 3-Bromo-5-fluorobenzonitrile, the fluorine atom is a more powerful ortho-directing group than bromine or cyano, thus directing lithiation to the C2 position.[6][9][10] Using a bulky base like LDA can further enhance this selectivity.
-
-
Carboxylation Step:
-
CO₂ Source: Use a large excess of freshly crushed, high-quality dry ice. Do not use old dry ice that may have accumulated water ice from atmospheric condensation.
-
Quenching Procedure: The best practice is to transfer the cold aryllithium solution via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF. Pouring dry ice into the reaction vessel can cause localized warming and inefficient trapping.
-
Side Reactions: A common side reaction is the addition of a second equivalent of the aryllithium to the initially formed lithium carboxylate, which upon workup yields a ketone byproduct. This is minimized by ensuring a large excess of CO₂ is available during the quench.[11]
-
Caption: Mechanism of Directed ortho-Metalation and Carboxylation.
Q5: How should I purify the final 5-Bromo-3-cyano-2-fluorobenzoic acid product?
A5: Purification of substituted benzoic acids often requires a multi-step approach.
-
Aqueous Workup: After quenching, the reaction mixture should be acidified with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt, causing the desired acid to precipitate.[12] The crude product can then be extracted into an organic solvent like ethyl acetate.
-
Base Wash: The organic layer can be washed with a dilute aqueous base (e.g., NaHCO₃ or NaOH) to convert the benzoic acid into its water-soluble salt, leaving non-acidic organic impurities behind in the organic layer.[11] The aqueous layer is then separated and re-acidified with HCl to precipitate the purified product.[11]
-
Recrystallization: This is a highly effective method for purifying crystalline benzoic acids.[11] The choice of solvent is critical. A solvent system where the compound is highly soluble when hot but poorly soluble when cold is ideal. Common solvents include water, ethanol/water mixtures, or toluene.
Part 3: Quantitative Data & Optimized Protocols
Table 1: Optimization of Reaction Conditions
| Parameter | Stage 1: Sandmeyer Cyanation | Stage 2: DoM & Carboxylation | Rationale for Optimization |
| Temperature | 0-5 °C (Diazotization)60-80 °C (Cyanation) | -78 °C | Diazonium salts are unstable above 5°C.[3] DoM requires low temp to ensure kinetic deprotonation and prevent side reactions.[7] |
| Base | N/A | LDA or s-BuLi (1.1 equiv.) | A strong, non-nucleophilic base is required for efficient deprotonation without attacking the nitrile.[7] |
| Solvent | H₂O / conc. HCl | Anhydrous THF or Diethyl Ether | Aqueous medium is necessary for diazotization. DoM requires a polar aprotic solvent to solvate the organolithium reagent.[13] |
| Reaction Time | 1 hr (Diazotization)2-4 hrs (Cyanation) | 1-2 hrs (Litiation)1 hr (Quench) | Sufficient time must be allowed for each step to go to completion. Prolonged times can lead to decomposition.[14] |
| Key Reagents | NaNO₂ (1.1 equiv.)CuCN (1.2 equiv.) | Dry Ice (large excess) | A slight excess of diazotizing agent ensures full conversion.[3] A large excess of CO₂ traps the aryllithium efficiently.[11] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-fluorobenzonitrile (Intermediate)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-Bromo-5-fluoroaniline (1.0 equiv.) in 3M HCl. Cool the resulting suspension to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and potassium cyanide (1.2 equiv.) in water and heat to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution via an addition funnel. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, continue heating the mixture for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid (Final Product)
-
Setup: To an oven-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C to generate LDA in situ.
-
Lithiation: Add a solution of 3-Bromo-5-fluorobenzonitrile (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Transfer the cold aryllithium solution to the dry ice slurry via a cannula.
-
Allow the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction with 1M HCl until the solution is acidic (pH ~2). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify as described in Q5.
References
- Vertex AI Search. Nitrile to Acid - Common Conditions.
- Grokipedia.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Chemguide. hydrolysis of nitriles.
- Benchchem.
- Wikipedia.
- Jacques Mortier - Unblog.fr.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Scribd.
- Organic Chemistry at the University of Connecticut. Directed (ortho)
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Benchchem.
- Brainly.in.
- Benchchem. common side reactions in the synthesis of substituted benzoic acids.
- Thieme.
- Google Patents.
- ResearchGate. Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
- Wikipedia. Sandmeyer reaction.
- Benchchem. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
- MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- Master Organic Chemistry.
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Technical Support Center: Minimizing Decarboxylation in Fluorinated Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and optimized protocols to address the common challenge of unintended decarboxylation in fluorinated benzoic acids during synthetic transformations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms and factors influencing the decarboxylation of fluorinated benzoic acids.
Q1: What is decarboxylation and why is it a problem with fluorinated benzoic acids?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For scientists using fluorinated benzoic acids as building blocks, unintended decarboxylation is a significant side reaction. It leads to the formation of a less functionalized fluoroarene byproduct, which reduces the yield of the desired product and introduces impurities that can be difficult to separate.[1]
Q2: How does the fluorine substituent promote this unwanted side reaction?
A: The tendency of a benzoic acid to decarboxylate is largely dependent on the stability of the aryl anion intermediate formed after the loss of CO₂. Fluorine's powerful electron-withdrawing inductive effect (-I) is a key factor that stabilizes this negatively charged intermediate.[2][3] This stabilization lowers the activation energy for the C-C bond cleavage, making the decarboxylation reaction more favorable compared to non-fluorinated analogues.[4] While fluorine also has a weaker, opposing electron-donating mesomeric effect (+M), the inductive effect is dominant in influencing this reaction.[2]
Q3: Does the position of the fluorine atom on the aromatic ring matter?
A: Yes, the position is critical. The inductive effect is distance-dependent, meaning it is strongest at the ortho position, followed by meta, and then para. Consequently, ortho-fluorinated benzoic acids are often more susceptible to decarboxylation. Furthermore, ortho substituents, regardless of their electronic nature, can introduce steric strain that destabilizes the starting material, making the molecule more prone to decarboxylation—a phenomenon known as the "ortho-effect".[3][4] Polyfluorination, especially with fluorine atoms at positions that can stabilize a negative charge, further increases the risk of decarboxylation.
Q4: What are the primary experimental factors that trigger decarboxylation?
A: The main culprits are high temperatures, the presence of certain metal catalysts (particularly copper), and strongly acidic or basic conditions.[1] While many fluorinated benzoic acids are stable at room temperature, prolonged heating, especially above their melting point or in the presence of catalysts, can significantly promote this side reaction.[1][5]
Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues
This section is designed to help you identify and resolve decarboxylation issues in your reactions.
Problem: My reaction has a low yield, and I've isolated a non-polar byproduct identified as a fluoroarene (e.g., fluorobenzene from 4-fluorobenzoic acid).
This is a classic symptom of a significant decarboxylation side reaction. Use the following flowchart and table to diagnose the cause and find a solution.
Table 1: Key Parameters and Recommended Adjustments
| Parameter | High-Risk Condition | Recommended Optimization Strategy | Rationale |
| Temperature | > 120 °C, prolonged heating | Operate at the lowest temperature that allows the desired reaction to proceed at a reasonable rate.[1] | Decarboxylation is thermally driven; reducing thermal energy input directly lowers the rate of this side reaction. |
| Base | Strong bases (e.g., NaOH, KOH, alkoxides) | Use milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][6] | Strong bases deprotonate the acid to form the carboxylate, which can facilitate decarboxylation under harsh conditions. Milder bases are sufficient for many catalytic cycles without excessively promoting the side reaction.[6] |
| Catalyst | Copper salts (in thermal reactions) | If the reaction allows, switch to a palladium-based system. For decarboxylative couplings, use modern photoredox/copper-catalyzed methods at room temperature.[7][8] | Traditional copper-catalyzed decarboxylations (e.g., Ullmann-type) often require very high temperatures.[9] Modern methods leverage photoinduced ligand-to-metal charge transfer (LMCT) to enable radical decarboxylation under mild conditions.[7][8][9] |
| Solvent | Protic solvents (in some cases) | Use anhydrous, degassed aprotic polar solvents like 1,4-dioxane, DMF, or toluene. | Protic solvents can facilitate proton transfer steps that may be involved in certain decarboxylation mechanisms, especially under acidic or basic conditions.[1] |
| Atmosphere | Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[10] | Oxygen can lead to catalyst deactivation and other side reactions, which may require higher temperatures or longer reaction times, indirectly promoting decarboxylation.[10] |
Optimized Protocols & Methodologies
While decarboxylation is a risk, fluorinated benzoic acids can be used successfully with carefully chosen protocols. Below are examples of methodologies designed to favor the desired transformation.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid
This protocol is optimized for C-C bond formation while minimizing the risk of protodecarboxylation, which would yield fluorobenzene. The key is using a suitable palladium catalyst/ligand system with a mild base.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-fluorobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the SPhos ligand (4 mol%).[11]
-
Atmosphere Control: Seal the flask with a septum and thoroughly purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligand.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.[11]
Experimental Protocol 2: Mild Copper-Catalyzed Decarboxylative C-O Bond Formation
Recent advances have enabled decarboxylative functionalizations under remarkably mild conditions, avoiding the high temperatures that typically plague these reactions. This method uses light to promote the reaction at low temperatures.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine the fluorinated benzoic acid (1.0 eq), a base such as LiOH (4 eq), [Cu(MeCN)₄]BF₄ (2.5 eq), and Cu(OTf)₂ (2.5 eq).[8]
-
Solvent and Atmosphere: Add anhydrous, degassed acetonitrile and purge the vial with an inert gas.
-
Reaction Execution: Stir the mixture at a low temperature (e.g., 35 °C) while irradiating with a purple LED light source (e.g., 365 nm).[8][12] The reaction proceeds via a photoinduced ligand-to-metal charge transfer (LMCT), generating an aryl radical that can be trapped.[7][8][9]
-
Workup and Purification: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
This light-induced method provides a pathway to functionalize benzoic acids via decarboxylation while completely avoiding the harsh thermal conditions that are a primary cause of unwanted side reactions.[8]
References
- BenchChem. (2025). Preventing decarboxylation of 4-fluorobenzoic acid. BenchChem Technical Support.
- BenchChem. (2025). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. BenchChem Technical Support.
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
-
Haveman, L. R., et al. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143, 5349-5354. [Link]
- BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution. BenchChem Technical Support.
- RSC Publishing. (2025, November 18).
-
Chemistry LibreTexts. (2024, March 17). The Ortho-Effect. [Link]
-
O'Brien, A. G., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
-
Du, H.-J., et al. (2025). Palladium-Catalyzed Decarboxylative Cross-Couplings of Zinc Polyfluorobenzoates with Aryl 2-Pyridyl Esters for Accessing Polyfluorinated Aryl Ketones. Organic Letters. [Link]
-
Sathee, S. (n.d.). Chemistry Decarboxylation Reaction. Sathee NEET - IIT Kanpur. [Link]
-
Wang, S., & Ritter, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]
-
da Silva, J. P., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]
-
ResearchGate. (n.d.). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. [Link]
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
-
Grainger, R., et al. (2014). The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. Chemistry. [Link]
- BenchChem. (2025). Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. BenchChem Technical Support.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 7. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
Purification strategies for 5-Bromo-3-cyano-2-fluorobenzoic acid by recrystallization vs chromatography
Case ID: BCFBA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 5-Bromo-3-cyano-2-fluorobenzoic acid (BCFBA) presents a unique set of challenges due to its highly substituted aromatic core. The presence of three electron-withdrawing groups (–F, –CN, –Br) significantly increases the acidity of the carboxylic acid (predicted pKa < 3.0) compared to unsubstituted benzoic acid. This electronic environment creates two primary purification hurdles:
-
Chromatographic Tailing: The compound ionizes readily, leading to severe peak tailing on standard silica or C18 columns unless pH is strictly controlled.
-
Crystallization Difficulties: The low melting point potential and "greasy" nature of the halogens often lead to "oiling out" rather than distinct crystal formation during recrystallization.
This guide provides a decision framework between Recrystallization (best for scalability and cost) and Chromatography (best for high purity and isomer removal), followed by detailed protocols and troubleshooting.
Part 1: Strategy Selection & Decision Matrix
Before selecting a method, assess your crude material against this matrix.
| Feature | Recrystallization | Flash Chromatography |
| Primary Goal | Bulk removal of gross impurities; Scale-up (>10g). | Isolation of >99% pure material; Separation of regioisomers. |
| Impurity Profile | Small amounts of distinct byproducts (e.g., starting material). | Complex mixtures; "Tar" or degradation products. |
| Yield Potential | 60–80% (First Crop). | 85–95% (High recovery).[1] |
| Cost/Gram | Low (Solvent only). | High (Silica/Solvent disposal). |
| Critical Requirement | Solid must form a lattice (not oil). | Mobile phase must suppress ionization. |
Part 2: Recrystallization Protocol (The "Art" Approach)
Recrystallization is preferred for removing non-polar impurities and inorganic salts. For BCFBA, a Two-Solvent System is most effective because the compound is too soluble in polar solvents (like Ethanol) and insoluble in non-polar solvents (like Heptane) to use a single solvent effectively.
Recommended Solvent Systems
-
System A (Standard): Ethanol (Solvent) / Water (Anti-solvent)
-
System B (Alternative): Ethyl Acetate (Solvent) / Heptane (Anti-solvent)
Step-by-Step Workflow
-
Dissolution: Place crude BCFBA in a flask. Add the minimum amount of hot Solvent (e.g., boiling Ethanol) to dissolve the solid completely.
-
Tip: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add the Anti-solvent (e.g., Water) dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of the hot Solvent to clear the turbidity. The solution is now saturated.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (do not use an ice bath yet).
-
Critical: Rapid cooling here causes oiling out.
-
-
Crystallization: Once solid appears at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals. Wash with a cold mixture of Solvent/Anti-solvent (1:3 ratio).
Visual Workflow: Recrystallization Logic
Caption: Step-by-step decision process for recrystallizing BCFBA, highlighting the critical intervention point for "oiling out."
Part 3: Chromatography Protocol (The "Brute Force" Approach)
When high purity (>99.5%) is required or when separating close regioisomers (e.g., 4-bromo vs 5-bromo), chromatography is superior.
The "Ion Suppression" Requirement
Because BCFBA is a strong organic acid (pKa ~2.5–3.0 due to F/CN/Br electron withdrawal), it exists as an anion (
Mandatory Rule: You must acidify the mobile phase to keep the molecule protonated (
Method Parameters
| Parameter | Reverse Phase (Recommended) | Normal Phase (Alternative) |
| Stationary Phase | C18 (End-capped preferred) | Silica Gel (High surface area) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | Hexane (or Heptane) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Ethyl Acetate + 0.5% Acetic Acid |
| Gradient | 5% B to 95% B | 0% B to 40% B |
| Why this works? | Acid keeps BCFBA hydrophobic, allowing retention on C18. | Acid prevents interaction with silanol groups on silica.[2] |
Visual Workflow: Chromatography Method Development
Caption: Decision tree for chromatographic separation, emphasizing the necessity of acidic modifiers to prevent peak tailing.
Part 4: Troubleshooting & FAQs
Q1: My recrystallization resulted in an "oil" at the bottom of the flask, not crystals. Why?
Diagnosis: This is "oiling out."[3][4] It happens when the compound precipitates as a liquid before it can crystallize, usually because the temperature dropped too fast or the solution was too concentrated. Fix:
-
Re-heat the mixture until the oil dissolves (add a small amount of "good" solvent if needed).
-
Seed: Add a tiny crystal of pure BCFBA (if available) or scratch the glass wall with a rod at the air-liquid interface.
-
Insulate: Wrap the flask in a towel to cool it very slowly.
Q2: In HPLC/Flash, my peak is tailing severely (Asymmetry > 1.5).
Diagnosis: The acid is ionizing. The
-
Check Acid: Ensure you added 0.1% Formic Acid or TFA to both solvent A and solvent B.
-
Increase Strength: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) at 0.05%, which is a stronger acid and ensures full protonation.
-
Column Health: Old columns with stripped end-capping will cause tailing for acids. Try a new column.
Q3: Can I use basic extraction (Acid/Base workup) before these steps?
Answer: Yes, and it is highly recommended.
-
Dissolve crude in Ethyl Acetate.
-
Extract with saturated Sodium Bicarbonate (
). The BCFBA will move to the water layer (as the salt), leaving non-acidic impurities in the organic layer. -
Separate layers.[5]
-
Acidify the water layer with HCl to pH 1. The BCFBA will precipitate. Filter this solid then recrystallize. This "Chemical Purification" often makes the subsequent physical purification much easier [1].
Q4: Is the Cyano (–CN) group stable during these purifications?
Answer: Generally, yes. However, avoid boiling in strong aqueous acid (e.g., 6M HCl) or strong base (NaOH) for extended periods, as this can hydrolyze the nitrile to an amide or carboxylic acid. The mild acidic conditions used in HPLC (0.1% acid) are perfectly safe.
References
-
BenchChem Technical Support. (2025).[3][6] Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. Retrieved from
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes. Retrieved from
-
PubChem. (2025).[7] 2-Fluorobenzoic Acid: Chemical Properties and Acidity Data. National Library of Medicine. Retrieved from
-
Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in Water and DMSO). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of the 5-Bromo Position in Steric Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a common and often frustrating challenge in synthetic chemistry: the low reactivity of C-Br bonds, particularly at the 5-position of a sterically encumbered aromatic or heteroaromatic ring. When bulky substituents flank a reactive site, they create a formidable barrier to traditional cross-coupling reactions. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I'm trying to perform a Suzuki-Miyaura coupling on a 3,4-disubstituted 5-bromo-pyridine, and the reaction is failing. Why is this specific position so unreactive?
The low reactivity you're observing stems from a combination of two primary factors: steric hindrance and electronic effects.
-
Steric Hindrance: The most significant barrier is physical blocking. Substituents ortho to the bromine atom (at the 4- and 6-positions, or in your case, the 4-position and the pyridine nitrogen) create a crowded environment. This physically obstructs the bulky palladium catalyst from approaching and inserting into the carbon-bromine bond, a critical first step known as oxidative addition.[1][2]
-
Electronic Effects: While often secondary to sterics in these cases, the electronic nature of the ring and its substituents can also play a role. If the substituents are electron-donating, they increase the electron density at the carbon bearing the bromine. This can make the oxidative addition step, where the electron-rich Pd(0) catalyst attacks the C-Br bond, less favorable.[3]
Q2: What is "oxidative addition" and why is it the rate-limiting step for my sterically hindered substrate?
Oxidative addition is the cornerstone of most palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Stille).[4] In this step, the active, low-valent palladium(0) catalyst inserts itself into the aryl-bromide (Ar-Br) bond. This breaks the C-Br bond and forms a new palladium-carbon and palladium-bromine bond, oxidizing the palladium center from Pd(0) to a Pd(II) species.
For sterically hindered substrates, this initial insertion is almost always the slowest, energy-intensive step (the rate-limiting step). The catalyst must physically fit into the space around the C-Br bond. If bulky groups are present, the energy required to overcome this steric repulsion is very high, causing the reaction to be sluggish or fail entirely.[5][6] Successfully enabling this step is the key to unlocking the entire catalytic cycle.
Q: My reaction is sluggish and gives low yields. How can I systematically optimize conditions for a sterically hindered substrate?
A: For sterically demanding couplings, the catalyst system (palladium source and ligand) is the most powerful lever you can pull. After confirming reagent integrity, a systematic screen of reaction parameters is the next logical step.
| Parameter | Initial Recommendation | Advanced Strategy & Rationale |
| Ligand | Triphenylphosphine (PPh₃) | Switch to Bulky, Electron-Rich Biaryl Monophosphine Ligands. This is the single most effective change. Ligands like SPhos, XPhos, RuPhos, or BrettPhos are designed to tackle steric hindrance. [7][8]Their bulkiness promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is smaller and better able to access the crowded C-Br bond. [9]Their electron-donating nature also accelerates the oxidative addition step. [4] |
| Base | K₂CO₃, Na₂CO₃ | Use a Stronger, Non-nucleophilic Base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging Suzuki couplings. [10][11]For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOt-Bu) is often required. [12]These bases facilitate the crucial transmetalation step. |
| Solvent | Toluene, Dioxane | Screen a Range of Aprotic Solvents. While toluene and dioxane are good starting points, THF, DME, or DMF can sometimes offer improved results. [13][14]The solvent can influence catalyst stability and the solubility of intermediates. [15]For some systems, a mixture of an organic solvent and water is optimal. [16] |
| Temperature | 80 °C | Cautiously Increase Temperature. Many hindered couplings require higher thermal energy to overcome the activation barrier. [10]Try increasing the temperature in increments to 100-120 °C. Monitor for signs of catalyst decomposition (e.g., formation of palladium black). |
| Catalyst Loading | 1-2 mol % | Increase Catalyst and Ligand Loading. For particularly difficult substrates, increasing the catalyst loading to 5 mol % and adjusting the ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands) can improve conversion. [10] |
Q: I'm observing significant hydrodebromination (replacement of -Br with -H) of my starting material. What's causing this and how can I fix it?
A: Hydrodebromination is a common side reaction that competes with your desired coupling. It occurs when a hydride source is present in the reaction mixture, which reduces the aryl halide.
Primary Causes and Solutions:
-
Hydride-Donating Solvents/Reagents: Alcohols or amine bases can act as hydride sources. [10] * Solution: Switch to a non-hydridic, aprotic solvent (e.g., Toluene, Dioxane, THF) and a carbonate or phosphate base (e.g., K₃PO₄, Cs₂CO₃). [10]
-
Solvent Decomposition at High Temperatures: Some solvents, like DMF or DMA, can decompose at high temperatures to generate hydride species that reduce the C-Br bond. [14] * Solution: If high heat is required, choose a more thermally stable solvent like dioxane or toluene.
-
Water Content: In some cases, water can participate in pathways that lead to reduction.
-
Solution: If you suspect this is an issue, try running the reaction under strictly anhydrous conditions. Note that for some Suzuki couplings using K₃PO₄, a small, controlled amount of water can actually be beneficial. [3]
-
Q: I've tried optimizing my palladium-catalyzed reaction extensively without success. Are there alternative strategies for coupling at this hindered position?
A: Yes. When palladium catalysis reaches its limit, it's time to consider alternative transition metals or different coupling strategies.
-
Iron-Catalyzed Cross-Coupling: Iron catalysts are gaining prominence as a cost-effective and powerful alternative, particularly for coupling with organometallic reagents like Grignards. [17]Iron-based systems can sometimes succeed where palladium fails, especially with sterically encumbered partners. [18][19]
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts often exhibit different reactivity profiles than palladium and can be highly effective for activating "inert" bonds. [20]They are particularly useful in cross-electrophile couplings, which avoid the need to pre-form sensitive organometallic reagents. [21]
-
Change the Coupling Partner: If you are performing a Suzuki reaction, the boronic acid partner can also be a source of difficulty. Consider switching to a more reactive organometallic reagent, such as an organozinc compound (Negishi coupling) or an organotin compound (Stille coupling), though be mindful of the toxicity of tin reagents. [22]
Key Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction for a Hindered Aryl Bromide
This protocol provides a robust starting point for a Suzuki-Miyaura coupling.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the bulky phosphine ligand (e.g., SPhos, 5.5 mol %).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the desired time (e.g., 12-24 hours).
-
Analysis: Cool the reaction to room temperature. Take an aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the extent of conversion.
References
-
Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. [Link]
-
Smith, R. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Hesp, K. D., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 4(5), 1344-1348. [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 15(24), 4353-4359. [Link]
-
Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(22), 5073-5076. [Link]
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Green, J. R., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 21(40), 8154-8158. [Link]
-
van der Werf, M. J., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 143(22), 8492-8501. [Link]
-
Wang, C., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry. [Link]
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Li, Y., et al. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Polymers, 15(13), 2959. [Link]
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Amatore, C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5424-5434. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Ghaffari, B., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(9), 897-903. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19192. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(44), 5589-5592. [Link]
-
Hartwig, J. F., & Stang, P. J. (2002). Profound Steric Control of Reactivity in Aryl Halide Addition to Bisphosphane Palladium(0) Complexes. Angewandte Chemie International Edition, 41(10), 1771-1774. [Link]
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Li, C., et al. (2023). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 52(4), 1011-1018. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Dam-Vervisch, E., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 849-856. [Link]
-
Feuerstein, M., et al. (2004). Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst. European Journal of Organic Chemistry, 2004(1), 108-113. [Link]
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So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 314-329. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21625-21633. [Link]
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Hesp, K. D., et al. (2013). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
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Li, Y., et al. (2023). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). ResearchGate. [Link]
-
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
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Urgaonkar, S., et al. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(17), 6540-6547. [Link]
-
Wu, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1318. [Link]
-
Hatakeyama, T., et al. (2010). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Angewandte Chemie International Edition, 49(37), 6646-6649. [Link]
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Liu, X., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Weix Group. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. University of Wisconsin-Madison. [Link]
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Garg, N. K. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research, 53(10), 2269-2285. [Link]
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Thobie-Gautier, C., et al. (2012). Structures of some 2,3,5‐trisubstituted pyridines with biological activities and of the valuable terpyridine building block 7. ResearchGate. [Link]
-
Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Zendy. Activation of “Inert” Alkenyl/Aryl C O Bond and Its Application in Cross-Coupling Reactions. [Link]
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Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]
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Gfan, Y., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides & Nucleic Acids, 31(4), 349-355. [Link]
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Akiba, K. (2000). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 58(2), 113-121. [Link]
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BYJU'S. (2025). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. [Link]
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White, C. M., & Chen, M. S. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(39), 13845-13848. [Link]
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Removing regioisomeric impurities from 5-Bromo-3-cyano-2-fluorobenzoic acid synthesis
Current Status: Operational Ticket ID: #PUR-5B3C-2F Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid (CAS: 1805593-78-5 and related analogs) presents a unique challenge in process chemistry. Due to the dense functionalization of the benzene ring (four contiguous substituents), steric crowding and competing electronic directing effects often lead to persistent regioisomeric impurities .
This guide addresses the removal of these specific isomers. Our approach moves beyond standard chromatography—which often fails due to the similar polarity of these isomers—and instead exploits the "Ortho-Fluorine Effect" on pKa and specific crystal lattice packing energies.
Part 1: Diagnostic Hub (The Triage)
Before selecting a protocol, identify your specific impurity profile based on your synthetic route.
Impurity Identification Flowchart
Figure 1: Decision matrix for selecting the appropriate purification strategy based on synthetic origin.
Part 2: The Purification Protocols
Protocol A: Selective Recrystallization (The "Packing" Method)
Best for: Removing 4-bromo regioisomers and des-bromo impurities (Route B & C). Mechanism: This method relies on the disruption of pi-stacking. The target molecule (1,2,3,5-substitution) has a specific planar symmetry that packs efficiently in non-polar lattices. Isomers with adjacent bulky groups (e.g., Br next to CN) suffer from steric twist, significantly altering solubility in specific solvent mixtures.
Solvent System: Toluene : Heptane (1:3 v/v) or IPA : Water (Gradient).
| Parameter | Specification | Notes |
| Crude Purity | >85% HPLC | If <85%, perform a crude acid-base wash first. |
| Primary Solvent | Toluene (or Methanol) | Dissolves the highly polar Cyano/COOH groups. |
| Anti-Solvent | Heptane (or Water) | Forces precipitation based on lipophilicity. |
| Temperature | Reflux to 0°C | Slow cooling (10°C/hour) is critical. |
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in Toluene (5 mL per gram). Heat to reflux (110°C). If not fully soluble, add Methanol dropwise until clear (max 10% vol).
-
Seeding: Cool to 60°C. Add seed crystals (0.1 wt%) of pure 5-bromo-3-cyano-2-fluorobenzoic acid.
-
Anti-Solvent Addition: Add Heptane slowly (dropwise) over 1 hour while maintaining 60°C until slight turbidity persists.
-
Crystallization: Cool to 20°C over 4 hours (linear ramp). Then cool to 0°C and hold for 2 hours.
-
Filtration: Filter the white crystalline solid. Wash with cold Heptane.
-
Drying: Vacuum oven at 45°C.
Expert Insight: The cyano group is a "solubility hook." If your impurity lacks the cyano group (des-cyano), it will likely remain in the toluene mother liquor. If the impurity is the 4-bromo isomer, the steric clash between Br (pos 4) and CN (pos 3) prevents it from fitting into the tight lattice of the target, keeping it in solution.
Protocol B: pH-Controlled Fractional Precipitation (The "pKa" Method)
Best for: Removing Para-Fluoro regioisomers (Route A). Mechanism: The Ortho-Fluorine Effect .
-
Target (2-F): The fluorine atom is ortho to the carboxylic acid.[1] Through the inductive effect (-I), it stabilizes the carboxylate anion, making the acid stronger (Lower pKa, approx 2.8–3.0).
-
Impurity (e.g., 4-F): If the fluorine is para or meta to the COOH, the inductive effect is weaker due to distance.[2] The acid is weaker (Higher pKa, approx 3.8–4.1).
The Strategy: By slowly acidifying a solution of the mixed salts, the weaker acid (the impurity) will reach its pKa first and precipitate out, while the stronger acid (the target) remains as a dissolved salt.
Step-by-Step Workflow:
-
Solubilization: Dissolve crude mixture in 1M NaOH (3 eq). Ensure pH > 10. The solution should be clear.
-
The "Sacrificial" Drop: Slowly add 1M HCl while monitoring pH with a calibrated meter.
-
Target pH 4.5: Lower pH to exactly 4.5.
-
Chemistry: At pH 4.5, the impurity (pKa ~4.0) is largely protonated and insoluble. The target (pKa ~2.8) is still >95% ionized (dissolved).
-
-
Filtration 1: Filter off the solid precipitate. This is your waste/impurity enriched fraction.
-
Final Precipitation: Acidify the filtrate to pH 1.0 using concentrated HCl.
-
Recovery: The target product will precipitate as a white solid. Filter, wash with water, and dry.
Part 3: Troubleshooting & FAQs
Q: I used Protocol B (pH swing), but my yield is low (40%). Where is my product? A: You likely precipitated the product during the first step. The pKa difference between the 2-F and 4-F isomers is narrow (~1.0 unit). If you overshoot the pH (e.g., dropping to pH 3.5 instead of 4.5), the target begins to coprecipitate.
-
Fix: Save the "waste" solid from Filtration 1. Recrystallize it using Protocol A. Next time, use a more dilute acid (0.1M HCl) near the transition point to control pH precisely.
Q: My product is pink/red after drying. Is this a regioisomer? A: No, this is likely a trace of diazo-tars or iodine liberated during the reaction (common in Sandmeyer or Iodination routes).
-
Fix: Perform a carbon treatment. Dissolve the acid in mild base (NaHCO3), add Activated Carbon (10 wt%), stir for 30 mins, filter through Celite, and re-acidify.
Q: Can I use Silica Gel Chromatography? A: It is not recommended for scaling. Benzoic acid derivatives streak on silica due to hydrogen bonding.
-
If you must: You must dope your mobile phase with 1% Acetic Acid or Formic Acid to suppress ionization. A gradient of Hexane:Ethyl Acetate (starting 90:10) with 1% AcOH is the standard starting point.
References
-
Vertex Pharmaceuticals. (2021). Preparation of substituted benzoic acids via lithiation. WO2021025966. Link
-
Pearson Education. (2024). Acidity of Substituted Benzoic Acids: The Ortho Effect.[3][4] Pearson Chemistry Support. Link
-
Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.[5] Journal of Chemical Research.[5] Link
-
University of Toronto. (2022). Recrystallization of Benzoic Acid Derivatives: Solubility Principles. UofT Chemistry Dept. Link
-
European Patent Office. (2024). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material. EP4389733A1. Link
Sources
Validation & Comparative
HPLC retention time and method development for 5-Bromo-3-cyano-2-fluorobenzoic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
5-Bromo-3-cyano-2-fluorobenzoic acid represents a class of highly functionalized aromatic intermediates critical in the synthesis of kinase inhibitors and agrochemicals.[1] Its analysis presents specific chromatographic challenges driven by its physicochemical profile:
-
Acidity (pKa < 3.0): The ortho-fluorine and meta-cyano groups exert strong electron-withdrawing effects, significantly lowering the pKa of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa 4.2).[1]
-
Halogenated Aromaticity: The presence of Bromine and Fluorine creates specific electron-density distortions on the aromatic ring, making it a prime candidate for alternative stationary phase selectivities beyond standard C18.
This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, evaluating their ability to resolve the parent compound from common de-halogenated impurities (e.g., 3-cyano-2-fluorobenzoic acid).[1]
Method Development Logic Flow
The following decision matrix outlines the critical pathway for optimizing retention and peak shape for this specific acidic analyte.
Figure 1: Strategic workflow for selecting stationary phases based on the analyte's electronegative substitutions.
Comparative Analysis: Stationary Phase Performance
For this evaluation, we compare the industry-standard C18 chemistry against a Phenyl-Hexyl chemistry.[1] The presence of the Bromine atom and the Cyano group makes the Phenyl-Hexyl phase theoretically superior due to
Experimental Conditions (Standardized)
-
System: UHPLC with Diode Array Detector (DAD)
-
Flow Rate: 0.4 mL/min[1]
-
Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
Performance Data Comparison
| Metric | Column A: C18 (End-capped) | Column B: Phenyl-Hexyl | Analysis |
| Retention Time ( | 6.2 min | 6.8 min | Phenyl-Hexyl offers slightly higher retention due to |
| Tailing Factor ( | 1.25 | 1.05 | Critical: Phenyl phases often show better shape for acidic aromatics when end-capping is optimized.[1] |
| Resolution ( | 1.8 | 3.5 | The Phenyl column exploits the lack of Bromine in the impurity to maximize separation selectivity. |
| Selectivity ( | 1.05 | 1.12 | Higher selectivity on Phenyl-Hexyl confirms interaction with the halogen substituents.[1] |
Scientific Insight
While C18 relies purely on hydrophobic subtraction (partitioning), the Phenyl-Hexyl phase engages in a secondary interaction mechanism.[2] The electron-deficient aromatic ring of 5-Bromo-3-cyano-2-fluorobenzoic acid (due to -CN and -F) interacts strongly with the
Detailed Method Protocol
To ensure reproducibility and robustness, the following protocol utilizes the Phenyl-Hexyl chemistry, which is the recommended choice for this specific halogenated aromatic acid.
A. Reagents & Preparation[2][6][9][10]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]
-
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1]
-
Note: Use TFA (0.05%) if peak shape is poor; use FA (0.1%) if MS detection is required.[1]
-
-
Diluent: 50:50 Water:ACN. (Do not dissolve pure sample in 100% ACN to avoid "solvent effect" peak distortion).
B. Chromatographic Conditions[2][6][9][10][11][12][13]
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 100 x 2.1 mm, 1.9 µm | Maximizes selectivity for halogenated aromatics.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH < 3.0 to keep the acid protonated (neutral) for retention. |
| Mobile Phase B | 100% Acetonitrile | ACN provides sharper peaks for aromatics compared to Methanol.[1] |
| Flow Rate | 0.4 - 0.5 mL/min | Optimized for Van Deemter curve of sub-2µm particles.[1] |
| Injection Vol | 1 - 2 µL | Low volume prevents column overload.[1] |
| Detection | UV @ 235 nm | The nitrile and benzoic core have strong absorbance here. |
C. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration / Loading |
| 1.00 | 5 | Isocratic Hold (Focusing) |
| 8.00 | 95 | Elution Gradient |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of Run |
Troubleshooting & Optimization
Issue: Peak Tailing
Cause: Residual silanol interactions.[1][3] The highly acidic nature of the 2-fluoro-benzoic acid core makes it susceptible to interacting with free silanols on the silica support. Solution:
-
Lower pH: Ensure Mobile Phase A is pH < 2.5. Consider using 0.1% TFA instead of Formic Acid.[1] TFA acts as an ion-pairing agent, masking silanols [3].[1]
-
Increase Ionic Strength: Add 10-20mM Ammonium Formate to Mobile Phase A. This competes with the analyte for silanol binding sites.
Issue: Retention Drift
Cause: Incomplete equilibration of the Phenyl phase. Solution: Phenyl phases are more sensitive to "dewetting" or organic modification changes than C18.[1] Ensure a minimum of 5-7 column volumes of re-equilibration time between injections.
References
-
Przybyciel, M. (2020).[1][4] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1] Available at: [Link]
-
Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]
-
PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chloro-2-fluorobenzoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Sources
- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Cyanobenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Brominated cyanobenzoic acids represent a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The precise arrangement of the bromo, cyano, and carboxylic acid functionalities on the benzene ring gives rise to distinct isomers, each with unique chemical properties and reactivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the differentiation and characterization of these isomers. This guide provides an in-depth technical comparison of the gas-phase fragmentation patterns of brominated cyanobenzoic acid isomers, grounded in established mass spectrometric principles and supported by analogous experimental data. We will explore how the positional isomerism dictates the fragmentation pathways, offering a roadmap for confident structural assignment.
The Foundational Chemistry of Fragmentation
In electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode, carboxylic acids readily deprotonate to form a stable [M-H]⁻ ion, which serves as the precursor for collision-induced dissociation (CID). The subsequent fragmentation is a gas-phase process governed by the relative stabilities of the resulting product ions and neutral losses. For substituted benzoic acids, the interplay of inductive and resonance effects of the substituents, as well as steric interactions, plays a pivotal role in directing the fragmentation pathways.
The "ortho effect," a well-documented phenomenon in substituted benzoic acids, is of particular relevance.[1][2][3] An ortho substituent, regardless of its electron-donating or -withdrawing nature, often increases the acidity of the benzoic acid.[2][3] This is largely attributed to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the aromatic ring, thereby inhibiting resonance stabilization of the neutral molecule and favoring deprotonation.[2] This initial electronic and steric state of the precursor ion can significantly influence its subsequent fragmentation cascade upon collisional activation.
Core Fragmentation Pathways of Brominated Cyanobenzoic Acids
Based on the functional groups present, several key fragmentation reactions are anticipated for the [M-H]⁻ ions of brominated cyanobenzoic acids. The relative abundance of the resulting product ions is expected to vary significantly between isomers.
Decarboxylation: The Dominant Fragmentation Route
The most characteristic fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), a 44 Da loss, to yield a brominated cyanophenyl anion.[4] This process is entropically favored and results in a highly stable product ion.
[M-H]⁻ → [M-H-CO₂]⁻
The ease of this decarboxylation can be influenced by the electronic nature of the other substituents on the ring. Electron-withdrawing groups, such as the cyano and bromo groups, can stabilize the resulting negative charge on the phenyl ring, thus promoting decarboxylation.[5]
Debromination: Loss of the Halogen
Another plausible fragmentation is the loss of a bromine radical (•Br) or hydrogen bromide (HBr). In negative mode ESI-MS/MS, the loss of a bromine radical from the decarboxylated intermediate is a likely event.
[M-H-CO₂]⁻ → [M-H-CO₂-Br]⁻
The propensity for debromination is dependent on the C-Br bond strength and the stability of the resulting radical and anion. The position of the bromine atom relative to the other substituents can influence this fragmentation. Studies on polybrominated compounds have shown that the bromine substitution pattern is a critical determinant of the fragmentation behavior.[6]
Loss of the Cyano Group
The cyano group can be eliminated as a cyanide radical (•CN) or through more complex rearrangements. The loss of HCN is also a possibility, particularly if a proton is available for transfer.
Isomer-Specific Fragmentation Patterns: A Comparative Analysis
| Precursor Ion (m/z) | Isomer Example | Predicted Major Fragment Ions (m/z) | Predicted Fragmentation Pathway | Rationale for Isomeric Differences |
| 224/226 | 2-Bromo-4-cyanobenzoic acid | 180/182 | [M-H-CO₂]⁻ | The ortho-bromo group may sterically interact with the carboxylate, potentially influencing the ease of decarboxylation. |
| 101 | [M-H-CO₂-Br]⁻ | Subsequent loss of bromine from the decarboxylated anion. | ||
| 224/226 | 3-Bromo-4-cyanobenzoic acid | 180/182 | [M-H-CO₂]⁻ | Standard decarboxylation is expected to be the primary fragmentation. |
| 101 | [M-H-CO₂-Br]⁻ | Loss of bromine following decarboxylation. | ||
| 224/226 | 4-Bromo-3-cyanobenzoic acid | 180/182 | [M-H-CO₂]⁻ | The para-positioning of the bromine relative to the carboxylate may lead to a more stable precursor ion, potentially requiring higher collision energy for fragmentation compared to the ortho isomer. |
| 101 | [M-H-CO₂-Br]⁻ | Subsequent debromination. |
Note: The m/z values are presented as monoisotopic masses for the ⁷⁹Br and ⁸¹Br isotopes, which will appear as a characteristic 1:1 doublet.
The key to differentiating these isomers lies in the relative abundances of these fragment ions at varying collision energies. For instance, the "ortho effect" in 2-bromo-substituted isomers might lead to a more facile decarboxylation compared to the meta and para isomers due to the initial destabilization of the precursor ion.[7] Conversely, an ortho-cyano group, being linear, is less likely to cause significant steric hindrance but its strong electron-withdrawing nature will influence the charge distribution on the ring.[8]
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for a generic brominated cyanobenzoic acid and a proposed experimental workflow for its analysis.
Caption: Predicted primary fragmentation pathways for brominated cyanobenzoic acids.
Caption: General experimental workflow for LC-MS/MS analysis.
Experimental Protocol for Isomer Differentiation
To empirically determine the fragmentation patterns and differentiate between isomers of brominated cyanobenzoic acid, the following experimental protocol is recommended.
1. Sample Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
-
Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and acetonitrile.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating the isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 3 minutes. The gradient should be optimized to achieve baseline separation of the isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS1 Scan Range: m/z 100-300 to confirm the deprotonated molecular ion [M-H]⁻ at m/z 224/226.
-
Product Ion Scan (MS/MS):
-
Precursor Ion: Select the [M-H]⁻ ions (m/z 224 and 226).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the changes in fragmentation patterns. This is crucial for differentiating isomers, as some may fragment at lower energies than others.
-
MS2 Scan Range: m/z 50-230 to detect all potential fragment ions.
-
4. Data Analysis:
-
Compare the retention times of the different isomers.
-
Analyze the MS/MS spectra for each isomer at different collision energies.
-
Tabulate the relative abundances of the major fragment ions (e.g., [M-H-CO₂]⁻ and [M-H-CO₂-Br]⁻) for each isomer.
-
The differences in these relative abundances will serve as the basis for isomer differentiation.
Conclusion
The gas-phase fragmentation of brominated cyanobenzoic acids in LC-MS/MS is a nuanced process directed by the interplay of the carboxylate, bromo, and cyano functionalities. While decarboxylation is the predominant fragmentation pathway, the relative ease of this and subsequent fragmentations is dependent on the isomeric substitution pattern. The "ortho effect" and the electronic properties of the substituents are key determinants of the observed fragmentation spectra. By employing a systematic LC-MS/MS approach with careful optimization of collision energies, researchers can confidently differentiate between these important isomers, a critical step in the advancement of synthetic and medicinal chemistry. This guide provides a predictive framework and a practical experimental protocol to aid in the structural elucidation of this important class of molecules.
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Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. (2017, August 30). Quora. [Link]
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Zamora, I., et al. (2022, June). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. 70th ASMS Conference on Mass Spectrometry. [Link]
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A Comparative Guide to the Structural Characterization of 5-Bromo-3-cyano-2-fluorobenzoic Acid: An X-ray Crystallography-Centric Approach
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and enables the engineering of crystalline materials with bespoke properties. 5-Bromo-3-cyano-2-fluorobenzoic acid, a halogenated aromatic compound, represents a class of molecules where intricate non-covalent interactions, such as hydrogen and halogen bonding, dictate their solid-state architecture.[1][2][3][4][5] Such interactions are of fundamental importance in the design of pharmaceutical cocrystals and the modulation of active pharmaceutical ingredient (API) properties.[4][5]
This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 5-Bromo-3-cyano-2-fluorobenzoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Primacy of X-ray Crystallography in Unveiling Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. For a molecule like 5-Bromo-3-cyano-2-fluorobenzoic acid, where the interplay of hydrogen bonds from the carboxylic acid and potential halogen bonds from the bromine and fluorine atoms is anticipated, SCXRD is indispensable.
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful structural elucidation by SCXRD is contingent upon the growth of high-quality single crystals. The following protocol outlines a typical workflow.
1. Synthesis and Purification of 5-Bromo-3-cyano-2-fluorobenzoic acid:
While various synthetic routes exist for halogenated benzoic acids, a common approach involves the bromination of a suitable fluorinated benzoic acid precursor.[6] For instance, a modification of the synthesis of similar compounds could involve the bromination of 3-cyano-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in a suitable solvent.[6] The crude product should be purified by recrystallization or column chromatography to achieve high purity (>98%), which is crucial for successful crystallization.
2. Crystal Growth:
The selection of an appropriate solvent or solvent system is often an empirical process.[7] For 5-Bromo-3-cyano-2-fluorobenzoic acid, a range of solvents with varying polarities should be screened.
-
Method: Slow evaporation is a reliable technique.[7]
-
Procedure:
-
Prepare a saturated solution of the purified compound in a chosen solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) at a slightly elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature over several days.
-
Monitor for the formation of well-defined, transparent crystals.
-
3. Data Collection:
-
A suitable single crystal is carefully mounted on a goniometer head.[7]
-
The crystal is then placed in a stream of monochromatic X-rays, and diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[7]
-
To minimize thermal vibrations and obtain higher resolution data, data collection is typically performed at a low temperature (e.g., 100 K).
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.[7]
-
The crystal structure is solved using direct methods or other algorithms to obtain an initial electron density map and a preliminary model of the molecule.[7]
-
This model is then refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the precise atomic coordinates.[7]
Visualizing the Crystallography Workflow
Caption: A schematic overview of the key stages in determining a crystal structure.
Comparative Analysis with Alternative Structural Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer complementary information and are often more accessible for routine analysis.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals, which can be challenging to grow. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, and assessment of polymorphism. | Rapid analysis of bulk crystalline material. | Does not provide detailed atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and through-space interactions (NOESY). | Excellent for structure elucidation in solution; non-destructive. | Provides an average structure in solution; less informative about solid-state packing. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C≡N). | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and no stereochemical details. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity and accurate mass determination. | Provides no information on the 3D structure or intermolecular interactions. |
In-depth Comparison
X-ray Crystallography vs. NMR Spectroscopy:
For 5-Bromo-3-cyano-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the synthesized structure in solution. However, crucial details about the solid-state conformation and, most importantly, the hydrogen and halogen bonding motifs that dictate its crystal packing would remain elusive. The solid-state structure can differ significantly from the solution-state conformation due to packing forces.
X-ray Crystallography vs. FTIR Spectroscopy:
FTIR spectroscopy would readily confirm the presence of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) and the nitrile group (C≡N stretch around 2230 cm⁻¹).[8] While shifts in these vibrational frequencies can hint at intermolecular interactions like hydrogen bonding, they do not provide the geometric details that SCXRD offers.
The Power of Intermolecular Interactions: A Structural Hypothesis
Based on the crystal structures of similar halogenated benzoic acids, we can anticipate the key intermolecular interactions that would be revealed by an X-ray crystallographic study of 5-Bromo-3-cyano-2-fluorobenzoic acid.[1][2][4]
-
Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common and robust supramolecular synthon in carboxylic acids.
-
Halogen Bonding: The bromine atom, being a good halogen bond donor, could participate in Br···O or Br···N interactions with neighboring molecules. The strength of these interactions is directional and can significantly influence the crystal packing.[2]
-
Other Interactions: The cyano and fluoro substituents can also engage in weaker C-H···N, C-H···F, and π-π stacking interactions, further stabilizing the crystal lattice.
Visualizing Intermolecular Interactions
Caption: A conceptual diagram of the key non-covalent interactions expected in the crystal structure.
Conclusion
For a comprehensive and unambiguous structural characterization of 5-Bromo-3-cyano-2-fluorobenzoic acid, single-crystal X-ray diffraction is the definitive technique. It is the only method that can provide a complete picture of the molecule's three-dimensional geometry and the intricate network of intermolecular interactions that govern its solid-state properties. While other techniques like NMR and FTIR are invaluable for confirming the molecular structure and functional groups, they serve as complementary tools. The insights gained from X-ray crystallography are crucial for researchers in medicinal chemistry and materials science, enabling the rational design of new molecules and materials with tailored functionalities.
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Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. ResearchGate. Available from: [Link]
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Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Distinguishing Cyano and Carboxylic Acid Groups with Infrared Spectroscopy
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of analytical techniques available, Infrared (IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint." This guide offers an in-depth comparison of the IR spectral signatures of two crucial functional groups: the cyano (-C≡N) group and the carboxylic acid (-COOH) group. Understanding their distinct absorption patterns is paramount for researchers and scientists in confirming molecular structures and ensuring the integrity of synthesized compounds.
The Vibrational Language of Molecules
At its core, IR spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies.[1][2] This absorption of energy is quantized, meaning that only specific frequencies of IR radiation are absorbed, corresponding to the energy required for a particular vibrational transition.[3] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the radiation.[1] Absorption of radiation results in a "peak" or "band" in the spectrum. The position, intensity (strong, medium, or weak), and shape (sharp or broad) of these peaks provide a wealth of information about the functional groups present.[1]
Distinguishing Features: A Head-to-Head Comparison
The cyano and carboxylic acid groups exhibit highly characteristic and readily distinguishable peaks in an IR spectrum.
The Cyano Group (-C≡N): A Sharp Indicator in a Quiet Region
The defining feature of a nitrile is the carbon-nitrogen triple bond. This strong bond gives rise to a sharp and intense absorption peak in a relatively uncongested region of the IR spectrum, making it a highly diagnostic marker.[4][5]
-
C≡N Stretch: The most prominent peak for a cyano group is its stretching vibration, which typically appears in the range of 2260-2200 cm⁻¹ .[3]
-
Saturated Nitriles: For nitriles where the cyano group is attached to a saturated carbon, this peak is found between 2260 and 2240 cm⁻¹ .[5]
-
Aromatic and Conjugated Nitriles: Conjugation with a double bond or an aromatic ring weakens the C≡N bond, causing the absorption to shift to a lower frequency, typically between 2240 and 2220 cm⁻¹ .[4][5]
-
The intensity of the C≡N stretch is generally medium to strong, and its sharpness is a key identifying feature.[5]
The Carboxylic Acid Group (-COOH): A Tale of Two Bonds
The carboxylic acid functional group presents a more complex, yet equally characteristic, IR signature due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.[2][4]
-
O-H Stretch: The hydroxyl group of a carboxylic acid is involved in strong intermolecular hydrogen bonding, which results in a very broad and intense absorption band spanning a wide range, typically from 3300 to 2500 cm⁻¹ .[4][6][7] This exceptionally broad peak often overlaps with the C-H stretching region and is a hallmark of a carboxylic acid dimer.[6][8]
-
C=O Stretch: The carbonyl group of a carboxylic acid gives rise to a strong and sharp absorption peak.[2][8] Its position is influenced by the molecular environment:
-
Dimeric (Hydrogen-Bonded) Carboxylic Acids: In the common dimeric form, the C=O stretch appears around 1725-1700 cm⁻¹ .[4][9]
-
Monomeric (Free) Carboxylic Acids: In very dilute solutions where hydrogen bonding is minimized, the C=O stretch shifts to a higher frequency, around 1760 cm⁻¹ .[4][10]
-
Conjugation: Similar to nitriles, conjugation with a double bond or aromatic ring lowers the C=O stretching frequency by 20-30 cm⁻¹.[4]
-
-
C-O Stretch: Carboxylic acids also exhibit a C-O stretching vibration, which appears as a medium intensity band in the 1320-1210 cm⁻¹ region.[1]
Summary of Key IR Absorption Peaks
| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) | Intensity | Band Shape | Key Differentiating Features |
| Cyano (-C≡N) | C≡N Stretch | 2260-2200 | Medium to Strong | Sharp | A single, sharp peak in a "quiet" spectral region.[4][5] |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 | Strong | Very Broad | An extremely broad band that dominates the high-frequency region.[4][6] |
| C=O Stretch | 1760-1700 | Strong | Sharp | A very intense, sharp peak.[2][8] | |
| C-O Stretch | 1320-1210 | Medium |
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is a popular sampling technique in Fourier Transform Infrared (FTIR) spectroscopy due to its simplicity and minimal sample preparation.[11][12]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. It is crucial to ensure the crystal is completely dry and free of any residual solvent or contaminants.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This step is critical as it measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's own signal, which will be subtracted from the sample spectrum to provide a clean measurement of the sample alone.
-
-
Sample Application:
-
For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.[12]
-
For Solid Samples: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement may consist of 16 to 64 scans.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions, intensities, and shapes to known correlation charts to identify the functional groups present.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.
-
Causality Behind Experimental Choices:
-
Why ATR? ATR is chosen for its ease of use and the minimal sample preparation required, making it a rapid and efficient technique for both liquid and solid samples.[12][13]
-
Why a Background Scan? The background scan is a self-validating step that ensures the final spectrum is solely representative of the sample by digitally removing interference from the environment and the instrument itself.
-
Why Apply Pressure to Solids? Applying pressure ensures intimate contact between the solid sample and the ATR crystal, which is essential for obtaining a strong and high-quality IR spectrum.
Logical Workflow for Spectral Interpretation
The process of identifying cyano and carboxylic acid groups from an IR spectrum can be visualized as a decision-making workflow.
Caption: Workflow for identifying cyano and carboxylic acid groups in an IR spectrum.
Conclusion
Infrared spectroscopy provides an unequivocal method for differentiating between cyano and carboxylic acid functional groups. The sharp, intense peak of the cyano group in the 2260-2200 cm⁻¹ region is a stark contrast to the dual signature of a carboxylic acid: a profoundly broad O-H stretch from 3300-2500 cm⁻¹ and a strong, sharp C=O absorption around 1760-1700 cm⁻¹. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently utilize IR spectroscopy for the accurate and efficient characterization of their molecular compounds.
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. digital.csic.es [digital.csic.es]
- 12. utm.mx [utm.mx]
- 13. ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-3-cyano-2-fluorobenzoic acid
This guide outlines the critical safety, logistical, and operational protocols for handling 5-Bromo-3-cyano-2-fluorobenzoic acid .
Note on Safety Classification: As a specialized intermediate with limited specific toxicological data, this guide applies the Precautionary Principle . Protocols are derived from the Structure-Activity Relationship (SAR) of analogous halogenated cyanobenzoic acids, categorizing this substance as a High-Potency Irritant with potential acute toxicity.[1][2]
Part 1: Hazard Identification & Risk Assessment
To handle this compound safely, you must understand the "Why" behind the hazards.[1][2] This molecule combines three distinct risk factors:
-
Benzoic Acid Moiety: Provides acidity (
), causing immediate irritation to mucous membranes and potential corneal damage.[1][2] -
Cyano Group (-CN): Increases metabolic stability and potential toxicity.[1][2] While less acutely toxic than free cyanide, cyanobenzoic derivatives are often classified as Harmful if Swallowed (Acute Tox 4) and can release toxic Nitrogen Oxides (
) and Hydrogen Cyanide ( ) during thermal decomposition.[1][2] -
Halogenation (Br, F): The fluorine atom increases lipophilicity, potentially enhancing skin absorption, while the bromine atom adds significant mass, increasing the density of dust particles.[1][2]
Summary of Anticipated Hazards:
-
H335: May cause respiratory irritation.[1][2][3][4][5][6][8]
-
Combustion Hazard: Thermal decomposition releases
, , , and .[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this specific matrix for 5-Bromo-3-cyano-2-fluorobenzoic acid.
| Protection Zone | Standard Protocol | High-Risk Protocol (Spills/Synthesis >10g) | Technical Rationale |
| Respiratory | Fume Hood (Sash at 18") | P100 Respirator + Fume Hood | Fine halogenated powders are easily aerosolized.[1][2] Inhalation causes immediate bronchial irritation.[1][2] |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses allow powder ingress from the side.[1][2] Acidic dust in the eye requires 15+ min flushing.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil) | Silver Shield / Laminate under Nitrile | Nitrile provides good splash protection.[1][2] Laminate is required if dissolved in penetrating solvents (e.g., DCM, DMF).[1][2] |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Tyvek® Sleeves + Apron | Exposed wrists are the most common injury site during weighing.[1][2] |
Part 3: Operational Protocols
Weighing & Transfer (The Critical Zone)
Most accidents occur here due to static electricity dispersing the light powder.[1][2]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1][2] Halogenated aromatic acids are prone to static cling.[1][2]
-
Containment: Perform all weighing inside a Vented Balance Safety Enclosure (VBSE) or a fume hood.[1][2] Never weigh on an open bench.
-
Technique:
Reaction Setup & Synthesis
-
Solvent Choice: When dissolving, add solvent slowly.[1][2] The heat of solution (exothermic) may volatilize the solvent, carrying the compound into the air.[1][2]
-
Temperature Control: If heating is required, use a reflux condenser with a scrubber trap (base trap) to capture any potential acid off-gassing (
/ ) if the reaction temperature exceeds 100°C.[1][2] -
Quenching: Quench reactions slowly into a biphasic mixture (e.g., EtOAc/Water). Avoid direct acidification of cyanide-containing waste streams to prevent
evolution.[1][2]
Part 4: Emergency Response & Disposal
Spill Cleanup Protocol
Do not dry sweep. Dry sweeping generates dust aerosols.[1][2]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Wear double nitrile gloves, goggles, and N95/P100 respirator.[1][2]
-
Wet Method:
Waste Disposal
-
Solid Waste: Segregate as "Solid Hazardous Waste - Halogenated Organic."[1][2]
-
Liquid Waste: Dispose of in "Halogenated Organic Solvents" container.
-
Crucial Constraint: Ensure the waste stream pH is >7 (Basic) if possible, or strictly segregated from strong acids, to prevent any risk of cyanide hydrolysis (though low risk for aryl nitriles, it is best practice).[1][2]
Part 5: Safe Handling Lifecycle (Visualization)
The following diagram illustrates the logical flow of safety checks required from storage to disposal.
Caption: Operational workflow emphasizing the critical "Pre-Op Check" of ventilation before the container is even opened.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Cyano-2-fluorobenzoic acid (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Cyanide and Benzoic Acid Derivatives.[1][2] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). C&L Inventory: Halogenated Benzoic Acids.[1][2] Retrieved from [Link][1][2]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
